

# (3-Bromophenyl)diphenylphosphine oxide CAS number

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## Compound of Interest

Compound Name:	(3-Bromophenyl)diphenylphosphine oxide
Cat. No.:	B1380472

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An In-Depth Technical Guide to **(3-Bromophenyl)diphenylphosphine Oxide**: Synthesis, Properties, and Applications in Advanced Organic Electronics

## Introduction

**(3-Bromophenyl)diphenylphosphine oxide**, bearing the CAS Number 10212-04-1, is a versatile organophosphorus compound that has emerged as a pivotal building block in the realm of materials science and organic synthesis.<sup>[1][2][3]</sup> Its unique molecular architecture, featuring a diphenylphosphine oxide moiety and a strategically positioned bromine atom on a phenyl ring, offers a compelling combination of intrinsic properties and synthetic handles. The phosphine oxide group imparts high thermal stability and electron-transporting capabilities, while the bromo-substituent serves as a reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.<sup>[1][4]</sup>

This guide provides a comprehensive technical overview of **(3-Bromophenyl)diphenylphosphine oxide** for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its primary application as a precursor for advanced materials in Organic Light-Emitting Diodes (OLEDs), complete with a representative experimental workflow for its derivatization.

## Core Compound Specifications

A summary of the key identifiers and physicochemical properties of **(3-Bromophenyl)diphenylphosphine oxide** is presented in the table below for quick reference.

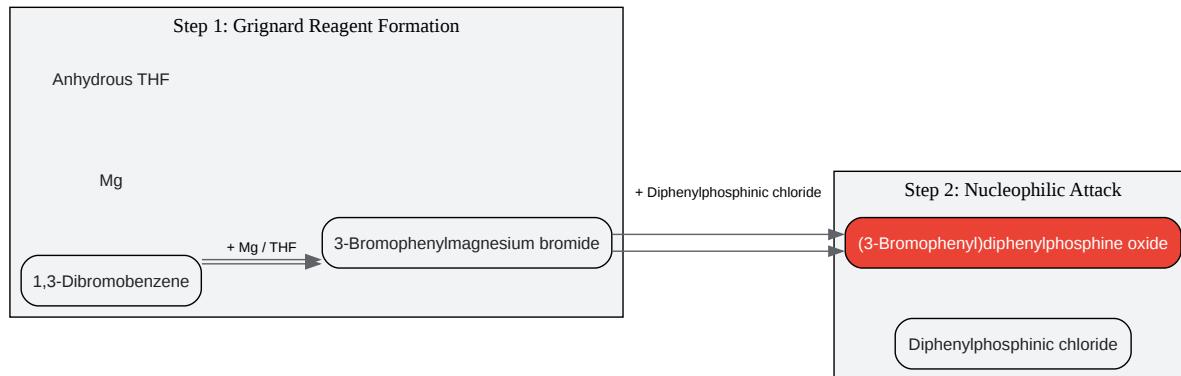
Property	Value
CAS Number	10212-04-1
Molecular Formula	C <sub>18</sub> H <sub>14</sub> BrOP
Molecular Weight	357.19 g/mol
Appearance	White to off-white crystalline powder
Purity	Typically >98%
Primary Application	Building block for organic semiconductor materials (e.g., for OLEDs)

## Synthesis of (3-Bromophenyl)diphenylphosphine Oxide: A Mechanistic Approach

The synthesis of arydiphenylphosphine oxides can be achieved through several established methods, including the reaction of Grignard reagents with diphenylphosphinic chloride or related electrophiles.<sup>[1][5]</sup> This approach offers a reliable and scalable route to **(3-Bromophenyl)diphenylphosphine oxide**.

## Plausible Synthetic Route: The Grignard Reaction

The most logical and widely applicable synthesis of **(3-Bromophenyl)diphenylphosphine oxide** involves the formation of a Grignard reagent from 1,3-dibromobenzene, followed by its reaction with diphenylphosphinic chloride. The selective formation of the mono-Grignard reagent is crucial and can be controlled by reaction conditions.



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Caption: Synthetic pathway for **(3-Bromophenyl)diphenylphosphine oxide**.

## Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure based on established methods for Grignard reagent formation and subsequent reaction with phosphorus electrophiles.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Materials:

- 1,3-Dibromobenzene
- Magnesium turnings
- Iodine (crystal)
- Diphenylphosphinic chloride
- Anhydrous diethyl ether or Tetrahydrofuran (THF)

- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

**Procedure:**

- Preparation of the Grignard Reagent:
  - To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
  - Activate the magnesium by adding a small crystal of iodine and gently warming under a nitrogen atmosphere until the iodine color dissipates.
  - Add anhydrous THF via syringe to cover the magnesium.
  - Dissolve 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
  - Add a small portion of the dibromobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by gentle refluxing.
  - Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Diphenylphosphinic Chloride:
  - Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
  - Dissolve diphenylphosphinic chloride (0.9 equivalents) in anhydrous THF.

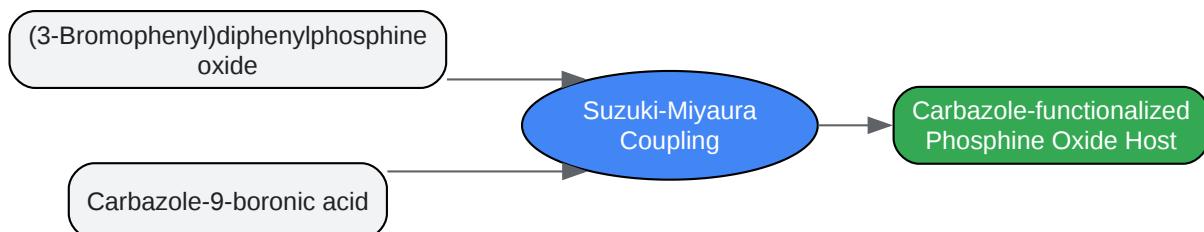
- Add the diphenylphosphinic chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:
  - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
  - Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
  - Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **(3-Bromophenyl)diphenylphosphine oxide** as a white solid.

#### Self-Validation and Causality:

- Inert Atmosphere: Grignard reagents are highly reactive towards moisture and oxygen; therefore, maintaining an inert atmosphere is critical for successful synthesis.[7][8]
- Slow Addition: The slow addition of the aryl halide during Grignard formation and the electrophile during the coupling step helps to control the exothermic nature of the reaction and prevent the formation of byproducts.
- Stoichiometry: Using a slight excess of magnesium and a slight deficiency of the phosphinic chloride ensures complete consumption of the more valuable electrophile.
- Aqueous Work-up: The acidic and basic washes in the work-up procedure are essential to remove unreacted starting materials, magnesium salts, and other impurities.

## Application in Organic Light-Emitting Diodes (OLEDs)

**(3-Bromophenyl)diphenylphosphine oxide** is a valuable precursor for the synthesis of high-performance host materials for phosphorescent OLEDs (PhOLEDs).<sup>[1][4]</sup> The diphenylphosphine oxide core provides high triplet energy and good electron transport characteristics, which are crucial for efficient energy transfer to the phosphorescent dopant and for balancing charge transport within the device.<sup>[10][11]</sup> The bromine atom allows for the facile introduction of other functional groups, such as carbazole moieties, through Suzuki-Miyaura cross-coupling reactions.<sup>[4][12]</sup>



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Caption: Synthesis of an OLED host material.

## Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a representative Suzuki-Miyaura coupling of **(3-Bromophenyl)diphenylphosphine oxide** with carbazole-9-boronic acid to generate a model OLED host material. This procedure is based on well-established methodologies for Suzuki couplings.<sup>[13][14]</sup>

Materials:

- **(3-Bromophenyl)diphenylphosphine oxide**
- Carbazole-9-boronic acid

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ )
- Anhydrous toluene and water (degassed)
- Standard laboratory glassware for inert atmosphere reactions

**Procedure:**

- Reaction Setup:
  - To a Schlenk flask, add **(3-Bromophenyl)diphenylphosphine oxide** (1.0 equivalent), carbazole-9-boronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
  - Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Reaction Execution:
  - Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
  - Stir the reaction mixture vigorously and heat to 80-100 °C for 12-24 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
  - Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
  - Wash the organic layer with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the desired carbazole-functionalized phosphine oxide.

## Role in OLED Device Performance

The resulting carbazole-phosphine oxide hybrid molecule is designed to function as a host material in the emissive layer of a PhOLED.

Cathode (e.g., Al)

Electron Injection Layer (EIL)

Electron Transport Layer (ETL)

Emissive Layer (EML)  
Host: Carbazole-Phosphine Oxide  
Dopant: Phosphorescent Emitter

Hole Transport Layer (HTL)

Hole Injection Layer (HIL)

Anode (e.g., ITO)

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Caption: A typical multilayer OLED device structure.

In this device architecture, the host material plays several critical roles:

- Matrix for the Emitter: It disperses the phosphorescent dopant, preventing aggregation and concentration quenching.
- Charge Transport: The carbazole moiety facilitates hole transport, while the phosphine oxide moiety assists in electron transport, leading to a more balanced charge distribution within the emissive layer.
- Energy Transfer: The high triplet energy of the phosphine oxide host allows for efficient Förster or Dexter energy transfer to the lower-energy triplet state of the phosphorescent dopant, leading to light emission.[\[11\]](#)

The use of host materials derived from **(3-Bromophenyl)diphenylphosphine oxide** can lead to OLEDs with high external quantum efficiencies, low turn-on voltages, and improved operational stability.

## Conclusion

**(3-Bromophenyl)diphenylphosphine oxide** is a strategically designed molecule that serves as a powerful tool for chemists and materials scientists. Its robust synthesis and the versatility of its bromo-functional group make it an ideal starting material for creating complex molecular architectures. Its primary application in the development of host materials for phosphorescent OLEDs underscores its importance in the advancement of organic electronics. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in research and development settings.

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